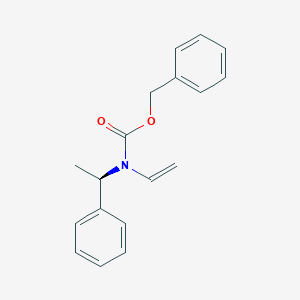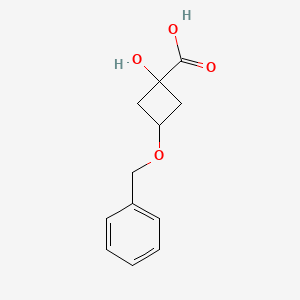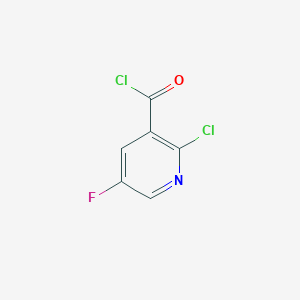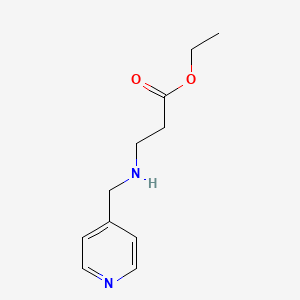
1-Bromo-4-methoxy-2-(methoxymethoxy)benzene
Overview
Description
1-Bromo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 It is a derivative of benzene, featuring bromine, methoxy, and methoxymethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2-(methoxymethoxy)benzene. The reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of 4-methoxy-2-(methoxymethoxy)benzene derivatives with different substituents.
Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzaldehyde or 4-methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-2-(methoxymethoxy)benzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and methoxymethoxy groups influence the compound’s reactivity and stability by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .
In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the nature of the biological activity being investigated .
Comparison with Similar Compounds
1-Bromo-4-methoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
1-Bromo-2-methoxy-4-(methoxymethoxy)benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: Another isomer with distinct properties and uses.
Properties
IUPAC Name |
1-bromo-4-methoxy-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWLFUFEZBNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)

